molecular formula C11H15N3O4S B14837852 5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide

5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide

Cat. No.: B14837852
M. Wt: 285.32 g/mol
InChI Key: ITRLPIFGZPDJLX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a picolinamide core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The cyclopropoxy group provides steric hindrance, affecting the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

5-cyclopropyloxy-3-(methanesulfonamido)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O4S/c1-12-11(15)10-9(14-19(2,16)17)5-8(6-13-10)18-7-3-4-7/h5-7,14H,3-4H2,1-2H3,(H,12,15)

InChI Key

ITRLPIFGZPDJLX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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